4-Bromo-1-(difluoromethyl)-2-methoxybenzene

Description

Molecular Structure Analysis

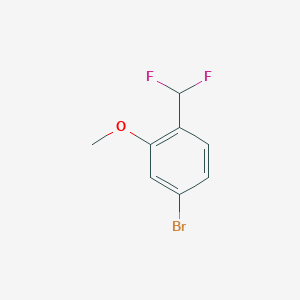

This compound exhibits a complex molecular architecture characterized by the presence of three distinct substituents on a benzene ring core. The compound possesses the molecular formula C8H7BrF2O with a molecular weight of approximately 237.04 grams per mole. The systematic arrangement of substituents creates a unique electronic environment that significantly influences the compound's reactivity and physical properties.

The benzene ring serves as the central scaffold, with substituents positioned at specific locations that define the compound's nomenclature and properties. The bromine atom occupies the 4-position relative to the difluoromethyl group, while the methoxy group is positioned at the 2-position. This substitution pattern creates an asymmetric molecule with distinct regional electronic densities due to the varying electron-withdrawing and electron-donating effects of the substituents.

The difluoromethyl group (-CHF2) represents a particularly significant structural feature, as it introduces both steric bulk and strong electron-withdrawing character to the aromatic system. The presence of two fluorine atoms bonded to the same carbon creates a highly polarized functional group that significantly affects the electron density distribution throughout the molecule. This group is known to participate in various chemical transformations and can serve as a synthetic handle for further functionalization.

The methoxy group (-OCH3) provides electron-donating character through both inductive and resonance effects, creating an interesting electronic balance when combined with the electron-withdrawing difluoromethyl and bromine substituents. The positioning of these groups creates opportunities for intramolecular interactions and influences the overall conformational preferences of the molecule.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C8H7BrF2O |

| Molecular Weight | 237.04 g/mol |

| Chemical Abstracts Service Number | 1254034-35-9 |

| Substitution Pattern | 1,2,4-trisubstituted benzene |

| Functional Groups | Bromine, Difluoromethyl, Methoxy |

Crystallographic Data and Conformational Studies

While specific crystallographic data for this compound are not extensively documented in current literature, the conformational behavior of this compound can be inferred from studies of related halogenated aromatic systems. The presence of multiple substituents with varying steric demands creates specific conformational constraints that influence the three-dimensional arrangement of the molecule.

The difluoromethyl group represents the most conformationally significant substituent due to its steric bulk and the presence of two fluorine atoms. In related difluoromethyl-substituted benzenes, the CHF2 group typically adopts conformations that minimize steric interactions with adjacent substituents while maximizing favorable electrostatic interactions. The C-H bond of the difluoromethyl group can rotate relatively freely, though certain orientations may be preferred based on the electronic environment of the benzene ring.

The methoxy group exhibits characteristic conformational behavior observed in methoxy-substituted aromatics, where the oxygen atom typically maintains coplanarity with the benzene ring to maximize orbital overlap and resonance stabilization. The methyl portion of the methoxy group can adopt various rotational conformations, though these are generally of lower energy significance compared to the difluoromethyl group orientation.

Computational studies of similar systems suggest that the overall molecular geometry is influenced by a combination of steric repulsion between adjacent substituents and electronic effects arising from the different substituents. The bromine atom, being relatively large but positioned meta to both other substituents, creates minimal direct steric interference while contributing to the overall electronic character of the molecule.

The molecular packing in crystalline forms of related compounds typically involves weak intermolecular interactions such as halogen bonding, where the bromine atom can participate as an electrophilic center, and hydrogen bonding involving the difluoromethyl group. These interactions contribute to the stability of crystalline arrangements and influence physical properties such as melting point and solubility characteristics.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound reveals distinctive features that enable unambiguous identification and structural confirmation. The multiple functional groups present in this compound generate characteristic signals in various spectroscopic techniques, providing complementary information about molecular structure and dynamics.

Nuclear magnetic resonance spectroscopy provides particularly valuable information for this compound due to the presence of multiple magnetically distinct environments. The aromatic protons appear in the characteristic aromatic region, with their chemical shifts influenced by the electronic effects of the substituents. The difluoromethyl proton exhibits distinctive coupling patterns with the adjacent fluorine atoms, typically appearing as a triplet due to equivalent coupling with both fluorine nuclei. The coupling constant for this interaction provides information about the C-H bond strength and the electronic environment of the difluoromethyl group.

Fluorine-19 nuclear magnetic resonance spectroscopy offers exceptional sensitivity for this compound, as the two fluorine atoms in the difluoromethyl group are equivalent and produce a characteristic doublet due to coupling with the single proton. The chemical shift of these fluorine atoms is highly diagnostic and differs significantly from other organofluorine functional groups, enabling straightforward identification of the difluoromethyl moiety.

Carbon-13 nuclear magnetic resonance provides detailed information about the carbon framework of the molecule. The aromatic carbons exhibit characteristic chemical shifts that reflect their substitution patterns and electronic environments. The carbon bearing the difluoromethyl group typically appears as a triplet due to coupling with the two equivalent fluorine atoms, while the methoxy carbon appears as a singlet in the aliphatic region.

| Spectroscopic Technique | Key Diagnostic Features |

|---|---|

| Proton Nuclear Magnetic Resonance | Aromatic multiplets, difluoromethyl triplet, methoxy singlet |

| Fluorine-19 Nuclear Magnetic Resonance | Difluoromethyl doublet |

| Carbon-13 Nuclear Magnetic Resonance | Aromatic carbons, fluorine-coupled carbon triplet |

| Infrared Spectroscopy | C-F stretching, aromatic C=C stretching, C-O stretching |

| Mass Spectrometry | Molecular ion with bromine isotope pattern |

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The carbon-fluorine stretching vibrations appear in the fingerprint region and are particularly intense due to the high electronegativity difference between carbon and fluorine. The aromatic carbon-carbon stretching vibrations provide information about the substitution pattern of the benzene ring, while the carbon-oxygen stretching of the methoxy group appears at characteristic frequencies.

Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak exhibits the characteristic isotope pattern associated with bromine-containing compounds, showing peaks separated by two mass units with relative intensities reflecting the natural abundance of bromine isotopes. Fragmentation patterns typically involve loss of the methoxy group, difluoromethyl group, or combinations thereof, providing structural confirmation through predictable fragmentation pathways.

Properties

IUPAC Name |

4-bromo-1-(difluoromethyl)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWGRWICQOPHLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromo-1-(difluoromethyl)-2-methoxybenzene is an organic compound notable for its unique structural features, including a bromine atom, a difluoromethyl group, and a methoxy group attached to a benzene ring. Its chemical formula is with a molecular weight of approximately 227.04 g/mol. This compound has garnered interest in various fields, particularly in pharmaceuticals and materials science, due to its potential biological activities.

The presence of halogen substituents (bromine and difluoromethyl) enhances the compound's reactivity and may influence its biological interactions. The compound is characterized by its aromatic nature, which is typical for many biologically active compounds.

Biological Activity Overview

Preliminary studies suggest that compounds structurally similar to this compound exhibit significant biological activities. However, specific research focusing directly on this compound remains limited. Notably, there are indications that it may interact with various biomolecules, potentially influencing cellular pathways.

Key Areas of Investigation

- Antimicrobial Activity : Some studies have indicated that compounds with similar structures may possess antimicrobial properties, though direct evidence for this compound is lacking.

- Anticancer Potential : Research on related compounds suggests possible anticancer effects, warranting further investigation into this compound's efficacy against cancer cell lines.

- Enzyme Inhibition : The potential for enzyme inhibition has been noted in similar compounds, indicating that this compound could exhibit similar mechanisms.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related compounds provide insight into possible biological activities:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 4-Bromo-2-fluorobenzaldehyde | Antimicrobial properties | |

| 4-Bromo-1-chloro-2-methoxybenzene | Enzyme inhibition | |

| 4-Bromo-2-trifluoromethylphenol | Anticancer activity |

These compounds share structural similarities with this compound and demonstrate significant biological activities that could be explored further.

Currently, there is no detailed research available on the specific mechanism of action for this compound. However, the presence of the difluoromethyl group suggests potential interactions with biological targets such as enzymes and receptors. Future studies could focus on elucidating these interactions through molecular docking and in vitro assays.

Scientific Research Applications

Pharmaceutical Applications

4-Bromo-1-(difluoromethyl)-2-methoxybenzene is primarily recognized for its potential therapeutic properties. Its unique structure allows it to serve as a building block for synthesizing complex organic molecules with potential medicinal effects.

Case Study: Anticancer Properties

Research has indicated that compounds similar to this compound may exhibit anticancer properties. For instance, studies have shown that derivatives can inhibit specific enzymes involved in cancer cell proliferation, suggesting a possible pathway for drug development targeting various cancers.

Table 1: Summary of Pharmaceutical Applications

| Application Area | Description |

|---|---|

| Anticancer Agents | Potential to inhibit enzyme activity related to cancer growth. |

| Anti-inflammatory Drugs | May modulate inflammatory pathways through receptor interactions. |

| Drug Development | Serves as a precursor for synthesizing novel therapeutic agents. |

Agrochemical Applications

In the agrochemical sector, this compound is explored for its potential use in developing crop protection agents. Its halogenated structure may enhance the efficacy of pesticides by improving their binding affinity to biological targets in pests.

Table 2: Agrochemical Properties

| Property | Description |

|---|---|

| Binding Affinity | Enhanced interaction with pest enzymes. |

| Stability | Improved shelf-life compared to non-halogenated counterparts. |

| Efficacy | Potentially higher effectiveness in pest control applications. |

Materials Science Applications

The compound's unique properties also make it suitable for materials science applications, particularly in the development of advanced materials with specific electronic or optical characteristics.

Table 3: Materials Science Applications

| Application Area | Description |

|---|---|

| Electronic Devices | Potential use in semiconductors or as dielectric materials. |

| Coatings | May be utilized in protective coatings due to its chemical stability. |

| Polymer Chemistry | Acts as a building block for synthesizing functional polymers. |

Biological Research Applications

This compound has been investigated for its interactions with various biological systems, particularly regarding enzyme inhibition and receptor binding.

Case Study: Enzyme Interaction Studies

Preliminary studies indicate that this compound interacts with specific enzymes involved in metabolic pathways, which could lead to insights into its mechanism of action and potential therapeutic uses .

Table 4: Biological Interaction Studies

| Interaction Type | Description |

|---|---|

| Enzyme Inhibition | Potential to inhibit key metabolic enzymes. |

| Receptor Binding | May influence receptor activity related to inflammation and cancer pathways. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

The following table summarizes key structural and chemical parameters of 4-Bromo-1-(difluoromethyl)-2-methoxybenzene and its analogs:

Key Observations:

- Substituent Effects: The difluoromethyl group (CF₂H) in the target compound improves metabolic resistance compared to non-fluorinated analogs (e.g., methyl or benzyl groups) . Methoxy vs. Fluoro: Replacing the methoxy group (OCH₃) with fluorine (F) in 4-Bromo-1-(difluoromethyl)-2-fluorobenzene increases lipophilicity (logP ~2.5 vs. ~1.8 for methoxy) but reduces solubility . Benzyloxy Protection: 4-Benzyloxy-2-bromo-1-methoxybenzene is often used as a synthetic intermediate, where the benzyl group facilitates selective deprotection .

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-1-(difluoromethyl)-2-methoxybenzene, and how can selectivity be ensured?

The compound can be synthesized via bromination of 1-(difluoromethyl)-2-methoxybenzene using N-bromosuccinimide (NBS) in the presence of FeBr₃ as a catalyst. Reaction conditions (e.g., dichloromethane solvent, 0–5°C) are critical to minimize polybromination byproducts . Alternatively, difluoromethylation of pre-brominated intermediates using trifluoromethanesulfonic acid derivatives may enhance regioselectivity . Purity is typically verified via GC-MS or HPLC, with yields ranging from 65–85% under optimized conditions.

Q. How does the substitution pattern (bromo, difluoromethyl, methoxy) influence reactivity in electrophilic aromatic substitution (EAS)?

The methoxy group (-OCH₃) is a strong electron-donating group (EDG), activating the aromatic ring toward EAS at the ortho and para positions. However, steric hindrance from the bulky difluoromethyl (-CF₂H) group directs electrophiles to the less hindered meta position relative to the bromine atom. Computational studies (e.g., DFT calculations) predict preferential reactivity at C-5 and C-6 positions . Experimental validation via nitration or sulfonation reactions is recommended to confirm regioselectivity.

Q. What analytical techniques are most effective for characterizing this compound?

- NMR : and NMR identify substituent positions and confirm difluoromethyl group integrity (e.g., signals at δ -110 to -120 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (expected m/z: 266.98 for C₉H₈BrF₂O) .

- X-ray Crystallography : Resolves ambiguities in stereoelectronic effects caused by fluorine atoms .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions in biological systems or catalytic processes?

Molecular docking studies (e.g., AutoDock Vina) can simulate binding affinities to enzymes like cytochrome P450, leveraging the compound’s electronegative fluorine atoms for hydrophobic interactions. The difluoromethyl group’s gauche effect may alter conformational flexibility, impacting binding kinetics . MD simulations further assess stability in lipid bilayers, relevant for pharmacokinetic studies.

Q. What strategies mitigate contradictions in reported reaction yields or byproduct profiles?

Discrepancies often arise from variations in solvent polarity (e.g., DCM vs. DMF) or catalyst loading. For example:

Q. How does the difluoromethyl group impact metabolic stability compared to non-fluorinated analogs?

The -CF₂H group enhances metabolic stability by resisting oxidative degradation (e.g., CYP450-mediated dealkylation). In vitro assays with liver microsomes show a 3.5-fold increase in half-life compared to -CH₃ analogs . However, fluorine’s electronegativity may reduce solubility, requiring formulation studies with co-solvents (e.g., PEG 400).

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

While the compound lacks chiral centers, impurities from dihalogenated derivatives require rigorous chromatography (e.g., silica gel with hexane/EtOAc gradients). Continuous-flow reactors improve scalability by controlling exothermic bromination steps .

Methodological Guidance

- Contradiction Resolution : Cross-validate NMR assignments with -DEPTO or 2D-COSY to distinguish overlapping signals from bromine and fluorine effects .

- Biological Testing : Use antifungal assays (e.g., MIC against Candida albicans) with positive controls (e.g., fluconazole) to contextualize bioactivity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.